N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine
Description
N-[[2-Methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine (IUPAC name) is a synthetic phenylpiperidine derivative with the molecular formula C₂₀H₂₃F₃N₂O₂ and a molecular weight of 380.40 g/mol . It is also known by its developmental code CP-122721, a potent and selective neurokinin-1 (NK1) receptor antagonist developed by Pfizer . Structurally, it features a piperidine core substituted with a phenyl group at the 2-position and a benzylamine moiety at the 3-position. The benzyl group is further modified with methoxy (2-position) and trifluoromethoxy (5-position) substituents on the aromatic ring .
Properties
IUPAC Name |
N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O2/c1-26-18-10-9-16(27-20(21,22)23)12-15(18)13-25-17-8-5-11-24-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,24-25H,5,8,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWFCOIGUNPHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CNC2CCCNC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861380 | |
| Record name | N-{[2-Methoxy-5-(trifluoromethoxy)phenyl]methyl}-2-phenylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of NK1 antagonists with structural analogs differing in substituents and pharmacological profiles. Key comparisons include:
GR205171 ((2S,3S)-N-[[2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine dihydrochloride)
- Structural Differences : Replaces the 5-trifluoromethoxy group in CP-122721 with a 5-(trifluoromethyl)tetrazol-1-yl group .
- Pharmacological Activity :
- In spinal cord-injured rats, GR205171 (10–30 mg/kg, subcutaneous) reduced colorectal distension-induced hypertension by 55% and bradycardia by 49%, while CP-122721’s effects in similar models remain less documented .
- GR205171 blocked NK1 receptor-mediated serotonin release in the frontal cortex, a shared mechanism with CP-122721 .
- Receptor Affinity : Both compounds exhibit high NK1 receptor affinity, but GR205171’s tetrazole moiety may enhance metabolic stability compared to CP-122721’s trifluoromethoxy group .
CP-99,994 ((2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride)
- Structural Differences : Lacks the 5-trifluoromethoxy substituent present in CP-122721 .
- Receptor Selectivity : Reduced potency compared to CP-122721, likely due to simpler substitution patterns .
Pyrimidine-Based Analogs
- Examples: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine . 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine .
- Structural and Functional Contrasts :
Data Table: Key Comparisons
Research Findings and Mechanistic Insights
- Substituent Impact : The 5-trifluoromethoxy group in CP-122721 enhances NK1 binding affinity and metabolic stability over analogs with simpler substituents (e.g., CP-99,994) .
- Tetrazole vs. Trifluoromethoxy : GR205171’s tetrazole group improves receptor occupancy duration, but CP-122721’s trifluoromethoxy group offers better solubility .
- Clinical Relevance : CP-122721’s detection in blood (PMID: 31557052) underscores its bioavailability, though its therapeutic window remains under investigation .
Q & A
Basic: What are the optimal synthetic routes for N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves palladium-catalyzed amination or nucleophilic substitution reactions. Key steps include:
- Coupling Reactions : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enable efficient formation of the benzyl-piperidine bond. Sodium tert-butoxide is often used as a base to deprotonate intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., dioxane or DMF) enhance reaction efficiency by stabilizing charged intermediates. Evidence shows that dioxane improves yield by 15–20% compared to toluene .
- Temperature Control : Reactions conducted at 80–100°C optimize kinetics while minimizing side-product formation. Lower temperatures (<60°C) result in incomplete conversions .
Basic: Which analytical techniques are most effective for characterizing the compound's purity and structural integrity?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the methoxy and trifluoromethoxy groups. The splitting pattern of aromatic protons (δ 6.8–7.2 ppm) verifies substitution patterns .
- HPLC-MS : Reverse-phase HPLC with C18 columns (ACN/water gradient) resolves impurities. Mass spectrometry (ESI+) detects the molecular ion [M+H]⁺ at m/z 394.4, ensuring correct mass confirmation .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the piperidine ring conformation and benzyl group orientation .
Basic: How do the methoxy and trifluoromethoxy substituents influence the compound's physicochemical properties?
Answer:
- Lipophilicity : The trifluoromethoxy group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Electronic Effects : Trifluoromethoxy is a strong electron-withdrawing group, reducing the electron density of the phenyl ring and altering reactivity in electrophilic substitutions. Methoxy groups donate electrons, creating regioselectivity in further derivatization .
- Metabolic Stability : Fluorinated groups resist oxidative degradation by cytochrome P450 enzymes, extending half-life in biological systems .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Answer:
Contradictions often arise from variations in assay conditions or target specificity. Strategies include:
- Dose-Response Curves : Re-evaluate activity across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
- Cell Line Validation : Use isogenic cell lines to control for genetic background effects. For example, HEK293T vs. CHO-K1 cells may show differing IC₅₀ values due to receptor expression levels .
- Orthogonal Assays : Confirm results using complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays for pathway modulation) .
Advanced: What strategies are recommended for elucidating the compound's mechanism of action in modulating biological targets?
Answer:
- Target Deconvolution : Combine CRISPR-Cas9 knockout screens with affinity proteomics (e.g., pull-down assays using biotinylated analogs) to identify binding partners .
- Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., GPCRs or kinases) to predict binding poses. The trifluoromethoxy group’s electrostatic potential is critical for hydrophobic pocket interactions .
- Metabolomic Profiling : Track downstream metabolic changes (e.g., via LC-MS/MS) to map pathway engagement, such as glutamatergic signaling modulation reported in neurodegenerative models .
Advanced: What computational methods are suitable for predicting the compound's binding affinity and metabolic stability?
Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to screen against target libraries. The compound’s rigid piperidine core and flexible benzyl group require ensemble docking to account for conformational flexibility .
- QSAR Models : Train models on analogs with trifluoromethoxy substituents to predict ADME properties. Key descriptors include topological polar surface area (TPSA) and H-bond acceptor count .
- DFT Calculations : Analyze transition states for metabolic reactions (e.g., CYP3A4-mediated oxidation) to identify vulnerable sites. The methoxy group is less prone to demethylation than non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
